molecular formula C5H8ClNO4S B2510513 Methyl 1-chlorosulfonylazetidine-3-carboxylate CAS No. 2172445-88-2

Methyl 1-chlorosulfonylazetidine-3-carboxylate

Cat. No.: B2510513
CAS No.: 2172445-88-2
M. Wt: 213.63
InChI Key: BTAXIPIOPGMSQU-UHFFFAOYSA-N
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Description

Methyl 1-chlorosulfonylazetidine-3-carboxylate is a chemical compound with the molecular formula C5H8ClNO4S It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Scientific Research Applications

Methyl 1-chlorosulfonylazetidine-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.

    Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

    Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Safety and Hazards

According to the Classification and Labelling (C&L) Inventory, “Methyl 1-chlorosulfonylazetidine-3-carboxylate” has been classified as Skin Corr. 1B H314 H314, indicating that it may cause severe skin burns and eye damage . It also has a classification of STOT SE 3 H335, suggesting that it may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-chlorosulfonylazetidine-3-carboxylate typically involves the reaction of azetidine-3-carboxylate with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Starting Material: Azetidine-3-carboxylate

    Reagent: Chlorosulfonyl isocyanate

    Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the use of high-purity starting materials, precise control of reaction conditions, and effective purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-chlorosulfonylazetidine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while reduction can produce sulfonamide or sulfonic acid derivatives.

Mechanism of Action

The mechanism of action of Methyl 1-chlorosulfonylazetidine-3-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

  • Methyl 1-chlorosulfonylazetidine-2-carboxylate
  • Methyl 1-chlorosulfonylazetidine-4-carboxylate
  • Methyl 1-chlorosulfonylpyrrolidine-3-carboxylate

Comparison: Methyl 1-chlorosulfonylazetidine-3-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity profiles and applications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

methyl 1-chlorosulfonylazetidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO4S/c1-11-5(8)4-2-7(3-4)12(6,9)10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAXIPIOPGMSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172445-88-2
Record name methyl 1-(chlorosulfonyl)azetidine-3-carboxylate
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